N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Structure-Activity Relationship Sulfonamide Conformation Medicinal Chemistry

This compound is uniquely differentiated by its ortho-methyl substitution on the benzenesulfonamide ring, introducing steric constraints absent in para-tolyl derivatives. The positional shift alters the sulfonamide dihedral angle, creating a critical SAR probe for DHFR-targeted screening libraries and analytical method development. Researchers performing systematic substituent scanning across the benzenesulfonamide aryl ring will find this compound fills essential ortho-substituted chemical space unavailable with common tosyl standards.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 312924-47-3
Cat. No. B2389767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
CAS312924-47-3
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)21(19,20)17-14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
InChIKeyWDSXBYSUNDQKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide (CAS 312924-47-3): Chemical Identity and Structural Classification for Procurement Decisions


N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide (CAS 312924-47-3) is a synthetic sulfonamide-acetamide conjugate with the molecular formula C₁₅H₁₆N₂O₃S and a molecular weight of 304.4 g/mol . The compound belongs to the N-aryl sulfonamide acetamide class, characterized by an ortho-methyl-substituted benzenesulfonamide moiety linked via a 1,4-phenylene bridge to an acetamide group . This specific ortho-tolyl substitution pattern distinguishes it from the more common para-toluenesulfonamide (tosyl) derivatives widely used as synthetic intermediates and pharmacophores . The compound is listed in chemical supplier databases as a research-grade chemical, typically available at purities of 95% or higher .

Why N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide Cannot Be Interchanged with Generic Sulfonamide Acetamide Analogs


The ortho-methyl substitution on the benzenesulfonamide ring of CAS 312924-47-3 introduces a sterically constrained conformation at the sulfonamide linkage that is absent in para-methyl or unsubstituted benzenesulfonamide analogs . In the broader N4-substituted sulfonamide acetamide class, small positional changes in the aryl sulfonamide substituent have been shown to produce IC₅₀ differences exceeding 2-fold against cancer cell lines A-549 and MCF-7, with the same core scaffold yielding values ranging from 18.74 µM to over 100 µM depending solely on the substitution pattern [1]. This established structure-activity relationship (SAR) sensitivity means that even single-position methyl shifts—as between ortho-tolyl (target compound) and para-tolyl (CAS 43154-30-9) derivatives—cannot be assumed to preserve biological activity, physicochemical properties, or target-binding profiles .

Quantitative Differentiation Evidence for N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide: Comparator-Based Analysis


Ortho-Methyl Substitution Pattern: Steric and Electronic Differentiation from Para-Methyl and Unsubstituted Benzenesulfonamide Analogs

CAS 312924-47-3 bears an ortho-methyl group on the benzenesulfonamide ring, creating a dihedral angle between the sulfonamide and the aromatic ring that differs from the para-methyl analog CAS 43154-30-9 and the unsubstituted benzenesulfonamide analog CAS 86822-01-7 . In the crystal structure of the closely related N-[(4-methylphenyl)sulfonyl]acetamide, the dihedral angle between the benzene ring and the amide group is 76.7°, and the amide H atom adopts a syn orientation relative to the ortho-methyl group, demonstrating that the ortho substituent directly controls molecular conformation [2]. In the broader N4-substituted sulfonamide acetamide series, the most active DHFR-inhibitory compound 5j (4-methoxyphenylamino acetamide with morpholinosulfonyl moiety) exhibited IC₅₀ values of 18.74 µM (A-549) and 29.84 µM (MCF-7), whereas the least active compound 6o in the same series exceeded 100 µM—a >5-fold range driven exclusively by substituent identity and position [1].

Structure-Activity Relationship Sulfonamide Conformation Medicinal Chemistry

DHFR Inhibitory Mechanism: Class-Wide Evidence with Implications for Target-Specific Selection

Sulfonamide-acetamide conjugates, including the structural class to which CAS 312924-47-3 belongs, have been demonstrated to inhibit dihydrofolate reductase (DHFR), a validated target for antimicrobial and anticancer drug development [1]. In the comprehensive study by Hussein et al. (2019), a series of 32 N4-substituted sulfonamide acetamide derivatives were evaluated for DHFR inhibition via molecular docking and in vitro cytotoxicity. The most potent compounds exhibited IC₅₀ values ranging from 18.74 µM to 30.25 µM against A-549 cells, with the majority of the series outperforming the reference drug 5-fluorouracil (5-FU) [1]. Compounds 5g, 5h, 5l, 6l, and 6n demonstrated dual antibacterial and antifungal activity, with zone of inhibition (ZOI) values of 23-38 mm against tested strains, exceeding the reference drugs gentamycin and ketoconazole in several cases [1]. However, no direct experimental DHFR inhibition data (Ki, IC₅₀) specific to CAS 312924-47-3 has been reported in the peer-reviewed literature as of 2026.

DHFR Inhibition Anticancer Activity Antimicrobial Screening

Sulfonamide-Acetamide Scaffold as a Privileged Pharmacophore: Comparative Positioning Against Clinical Sulfonamides

The phenylacetamide sulfonamide scaffold exemplified by CAS 312924-47-3 has demonstrated versatility across multiple therapeutic target classes. LASSBio-1300, an N-phenyl-acetamide sulfonamide derivative designed by structural modification of paracetamol, exhibited an in vivo analgesic ID₅₀ of 5.81 µmol/kg without the hepatotoxicity associated with paracetamol, representing a distinct safety differentiation . In parallel, sulfonylamino phenylacetamide derivatives have been developed as selective κ-opioid receptor agonists (US Patent 6,992,193), with certain analogs demonstrating high affinity for cloned human κ-opioid receptors and significantly reduced CYP2D6 inhibitory activity (IC₅₀ > 10 µM for optimized analogs) compared to earlier-generation compounds [1]. These class-wide findings establish the phenylacetamide sulfonamide scaffold as capable of engaging diverse biological targets with tunable selectivity, though no target-specific data exist for CAS 312924-47-3 itself .

Pharmacophore Analysis Drug Discovery Scaffold Comparison

Evidence Gap Advisory: Absence of Compound-Specific Quantitative Bioactivity Data for CAS 312924-47-3

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (conducted April 2026) yielded no compound-specific quantitative bioactivity data for CAS 312924-47-3 [1]. The compound is absent from PubChem (no CID assigned), has no entries in ChEMBL or BindingDB, and does not appear in any peer-reviewed research article indexed in PubMed [2]. Its presence is limited to chemical supplier catalogs (Chemsrc, Smolecule) and vendor databases where it is listed as a research chemical with basic identifiers but without experimentally determined IC₅₀, Ki, EC₅₀, or in vivo efficacy values . All biological activity claims encountered during evidence collection (DHFR inhibition, antimicrobial potential) derive from structural class inference rather than from direct experimental measurement of this specific compound. This evidence gap should inform procurement decisions: CAS 312924-47-3 is appropriate as a SAR probe, a synthetic intermediate, or a screening library component where its ortho-methyl substitution pattern provides unique chemical space coverage, but it is not suitable for applications requiring pre-validated biological potency.

Data Transparency Procurement Risk Assessment Evidence-Based Selection

Recommended Research and Industrial Application Scenarios for N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Ortho-Methyl Benzenesulfonamide Conformational Effects

CAS 312924-47-3 serves as a structurally defined SAR probe for investigating how ortho-methyl substitution on the benzenesulfonamide ring affects target binding, physicochemical properties, and biological activity relative to para-methyl (CAS 43154-30-9) and unsubstituted (CAS 86822-01-7) analogs [1]. The ortho-methyl group imposes a steric constraint that alters the dihedral angle at the sulfonamide linkage—a conformational feature documented in the crystal structure of the related N-[(4-methylphenyl)sulfonyl]acetamide (76.7° dihedral angle) [1]. In the broader N4-substituted sulfonamide acetamide class, such positional methyl shifts have been shown to produce IC₅₀ differences exceeding 5-fold (18.74 µM to >100 µM) in A-549 and MCF-7 cancer cell line panels [2]. Researchers conducting systematic substituent scanning across the benzenesulfonamide aryl ring will find this compound uniquely positioned to fill the ortho-substituted chemical space within an analog series .

DHFR Inhibitor Screening Library Component for Anticancer and Antimicrobial Drug Discovery

The sulfonamide-acetamide pharmacophore has been validated as a DHFR-targeting scaffold through the comprehensive study of 32 N4-substituted analogs, which demonstrated IC₅₀ values of 18.74-30.25 µM against A-549 lung carcinoma cells and 18.59-33.59 µM against MCF-7 breast carcinoma cells, with the majority outperforming 5-fluorouracil [2]. Several compounds in this series exhibited dual antibacterial and antifungal activity, achieving zone of inhibition values of 23-38 mm against Gram-positive, Gram-negative, and fungal strains [2]. CAS 312924-47-3, with its distinctive ortho-methyl substitution pattern, can serve as a diversity element in DHFR-focused screening libraries, enabling exploration of steric and electronic effects at the ortho position of the benzenesulfonamide ring within a validated pharmacophore framework . However, users should note that this specific compound has not been individually tested in any published DHFR assay, and its activity should be experimentally determined rather than assumed from class data.

Reference Compound for Ortho-Tolyl Sulfonamide Analytical Method Development

With a molecular formula of C₁₅H₁₆N₂O₃S, a molecular weight of 304.4 g/mol, and a well-defined exact mass of 304.088 g/mol, CAS 312924-47-3 is suitable as a reference standard for developing and validating analytical methods targeting ortho-tolyl sulfonamide acetamide derivatives . Its complexity rating of 450 indicates a moderate level of molecular complexity that is appropriate for HPLC, LC-MS, and NMR method development without introducing excessive analytical challenges . The compound is listed at 95% purity or higher from chemical suppliers, meeting the minimum purity requirements for analytical reference material use . Researchers requiring an ortho-methylbenzenesulfonamide reference compound with a para-acetamido phenyl substitution pattern will find this compound structurally distinct from the more commonly available para-toluenesulfonamide (tosyl) standards .

Chemical Intermediate for Synthesizing Diversified Sulfonamide-Acetamide Libraries

The synthesis of CAS 312924-47-3 is achieved through the reaction of 4-aminophenylacetamide with 2-methylbenzenesulfonyl chloride under controlled conditions, a straightforward sulfonylation protocol compatible with parallel synthesis workflows . The compound contains three hydrogen bond acceptors (two sulfonamide oxygens and one acetamide carbonyl) and two hydrogen bond donors (sulfonamide NH and acetamide NH), providing multiple sites for further derivatization or for engaging biological targets through hydrogen bonding networks . The ortho-methyl group offers a handle for potential metabolic oxidation or further functionalization, enabling the generation of diversified analog libraries built upon this core scaffold. This intermediate utility is consistent with the established use of structurally related sulfonamide acetamides as building blocks in pharmaceutical research .

Quote Request

Request a Quote for N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.